2-(3,4-dimethoxyphenyl)-N-(6-methyl-2-pyridinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from basic organic or aromatic substrates. For example, compounds with similar structural motifs have been synthesized through reactions involving chiral amino acids, alkyl, and aryl substituents introduced to create complex acetamide derivatives with specific biological activities (Costello et al., 1991).
Molecular Structure Analysis
Molecular structure analysis of acetamide derivatives can be achieved through spectroscopic methods and X-ray crystallography. These techniques help in determining the conformation, bonding, and overall geometry of the molecule. For instance, the crystal structure of certain acetamide derivatives has been elucidated, providing insights into their molecular arrangement and potential interaction sites (Akkurt et al., 2015).
Chemical Reactions and Properties
The chemical reactions of acetamide derivatives can vary widely depending on the substituents and conditions. Oxidative reactions, for example, have been used to modify the chemical structure of related compounds, leading to the formation of new derivatives with distinct properties (Pailloux et al., 2007).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-5-4-6-15(17-11)18-16(19)10-12-7-8-13(20-2)14(9-12)21-3/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLRHPIBAJUMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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